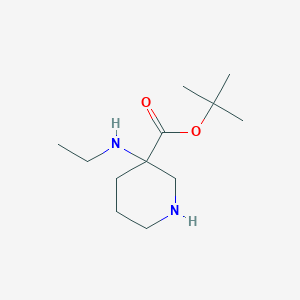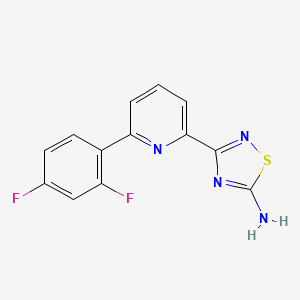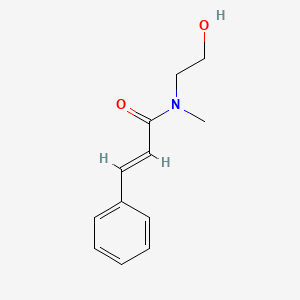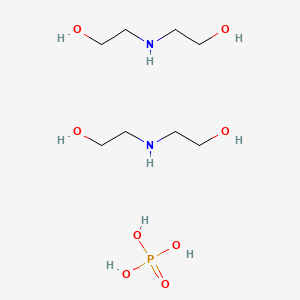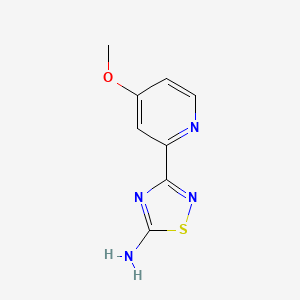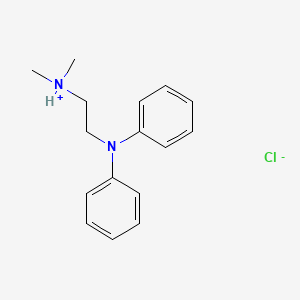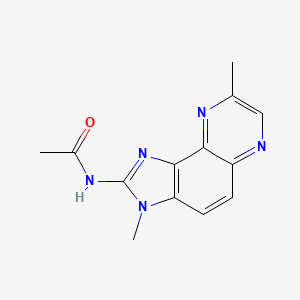
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is a complex organic compound with the molecular formula C13H13N5O. This compound is part of the imidazoquinoxaline family, known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- typically involves the reaction of 3,8-dimethylimidazo[4,5-f]quinoxaline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced imidazoquinoxaline compounds.
Substitution: Formation of substituted imidazoquinoxaline derivatives.
Applications De Recherche Scientifique
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Known for its presence in cooked foods and potential carcinogenic properties.
3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another compound in the same family with similar biological activities.
Uniqueness
Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
107609-69-8 |
|---|---|
Formule moléculaire |
C13H13N5O |
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19) |
Clé InChI |
JHCVFAMHBNCNNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



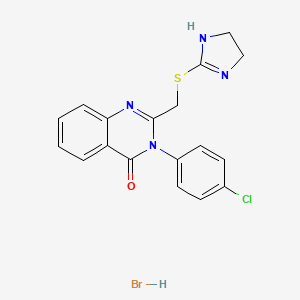
![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

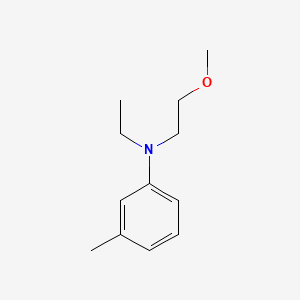
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
